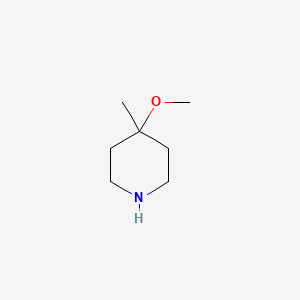

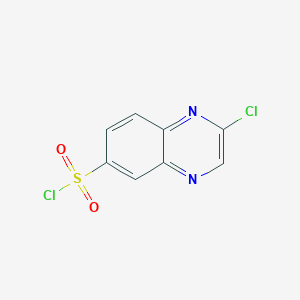

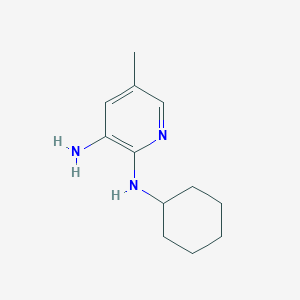

2-N-cyclohexyl-5-methylpyridine-2,3-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-N-cyclohexyl-5-methylpyridine-2,3-diamine involves bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) using N-bromosuccinimide (NBS) as the brominating reagent and azobisisobutyronitrile (AIBN) as an initiator. The reaction proceeds via free radical initiation .

Chemical Reactions Analysis

The bromination of MPE is a key step in the synthesis of imidazolinones. The reaction is exothermic, and its kinetics follow the rate equation: (r = 3.26 \times 10^6 \exp(-37.02/RT) \cdot [NBS]^{1.52}) .

Applications De Recherche Scientifique

Metallo-Helicate Hosts for Anionic Guests

Goetz and Kruger (2006) explored the use of various rigid aromatic diamines, including 1,1-bis(4-aminophenyl)cyclohexane, to form dinuclear triple helicate complexes on coordination with Fe(II). These complexes exhibited potential for binding guest species within their intrahelical cavity, indicating potential applications in host-guest chemistry and molecular recognition (Goetz & Kruger, 2006).

Synthesis and Properties of Ethyl 7-Methyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrido [2,3-d]pyrimidine-5-Carboxylate

Śladowska, Bartoszko-Malik, and Zawisza (1990) conducted a study on the condensation of diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with phenyl or cyclohexyl isocyanates. This research contributed to the development of new derivatives with potential pharmaceutical applications (Śladowska et al., 1990).

Host Compounds for Purification of Pyridine Mixtures

Barton, Caira, Jooste, and Hosten (2020) investigated the use of trans-N,N′-bis(9-phenyl-9-xanthenyl)cyclohexane-1,2-diamine and related compounds for the purification of various pyridine mixtures. Their research highlighted the potential of these host compounds in separating complex chemical mixtures through host-guest chemistry (Barton et al., 2020).

Photophysics and Electrochemistry of Cyclometalated Iridium(III) Bipyridyl–Phenylenediamine Complexes

Law et al. (2014) presented a study on cyclometalated iridium(III) bipyridyl–phenylenediamine complexes. Their research explored the photophysical properties and potential applications of these complexes in sensing and imaging, particularly in detecting intracellular nitric oxide (Law et al., 2014).

Reactions of β-Ketoesters with 2,3-Diaminopyridine and Its Derivatives

Israel and Jones (1973) studied the condensation of β-ketoesters with 2,3-diaminopyridine and its derivatives, contributing to the understanding of cyclization reactions in organic chemistry. This research provides insight into the synthesis of diazepinones, useful in various chemical syntheses (Israel & Jones, 1973).

Group 4 Metal Diazaallyls Based on Trans-1,2-Diaminocyclohexane

Crust, Munslow, and Scott (2005) explored the amination of 1-bromo-2-methylpyridine with trans-1,2-diaminocyclohexane, leading to the formation of bis(aminopyridinato) alkyl complexes. These complexes have potential applications in organometallic chemistry and catalysis (Crust, Munslow, & Scott, 2005).

Propriétés

IUPAC Name |

2-N-cyclohexyl-5-methylpyridine-2,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-9-7-11(13)12(14-8-9)15-10-5-3-2-4-6-10/h7-8,10H,2-6,13H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKUQSVGLJCCFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)NC2CCCCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-N-cyclohexyl-5-methylpyridine-2,3-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.